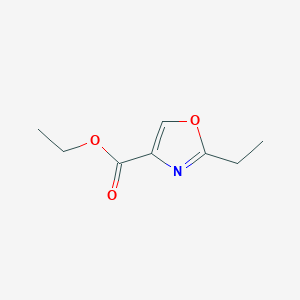

Ethyl 2-ethyloxazole-4-carboxylate

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Synthesis

Oxazole derivatives are a cornerstone of modern chemical research, valued for their versatile applications across several scientific domains. numberanalytics.com These five-membered heterocyclic compounds, containing both an oxygen and a nitrogen atom, are recognized for their presence in a wide array of biologically active molecules. tandfonline.comtandfonline.com Their unique structural and electronic properties make them crucial building blocks, or scaffolds, for the synthesis of complex chemical entities. numberanalytics.com

The oxazole ring is an important feature in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. tandfonline.comnih.gov Researchers have successfully developed numerous oxazole-containing compounds with a range of biological activities. tandfonline.com The ability of the oxazole nucleus to engage with biological targets like enzymes and receptors through various non-covalent interactions underpins its utility in drug discovery. tandfonline.comtandfonline.com Beyond pharmaceuticals, oxazole derivatives have also found applications in the development of agrochemicals and materials science. numberanalytics.com The continuous exploration of new synthetic methodologies for oxazole derivatives highlights their enduring importance in the progression of chemical science. nih.govresearchgate.net

Research Context of Ethyl 2-ethyloxazole-4-carboxylate within Oxazole Chemistry

Within the extensive field of oxazole chemistry, this compound emerges as a specific molecule of interest for synthetic chemists. Its structure, featuring an ethyl group at the 2-position and an ethyl carboxylate group at the 4-position of the oxazole ring, presents a unique combination of substituents that influence its reactivity and potential applications.

Research into analogous oxazole structures provides a framework for understanding the potential synthetic utility of this compound. For instance, the related compound, Ethyl 2-chlorooxazole-4-carboxylate, has been demonstrated as a versatile intermediate for creating a variety of substituted oxazoles through reactions like palladium-catalyzed coupling. nih.gov This suggests that the ethyl group at the 2-position of the title compound could be introduced via similar cross-coupling strategies.

Furthermore, the synthesis of other oxazole-4-carboxylates offers insights into potential preparative routes. While specific, direct synthesis methods for this compound are not extensively documented in readily available literature, established methods for constructing the oxazole ring, such as the Robinson-Gabriel, Fischer, and van Leusen syntheses, provide foundational strategies that could be adapted for its preparation. The structural features of this compound make it a valuable target for synthetic exploration and a potential building block for more complex molecules.

Data and Properties

To facilitate further research and application, the known physicochemical properties of this compound and a related compound are presented below.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 169.18 g/mol |

This table contains data for this compound.

Physicochemical Properties of a Structurally Related Compound

| Compound Name | Molecular Weight | Molecular Formula |

|---|

This table showcases data for a related oxazole derivative to provide comparative context.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKZUPQJVLTAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for Ethyl 2 Ethyloxazole 4 Carboxylate

Strategies for Oxazole (B20620) Ring Construction Relevant to Ethyl 2-ethyloxazole-4-carboxylate Scaffolds

The formation of the oxazole ring is the cornerstone of synthesizing the target molecule. Methods utilizing isocyanoacetates are particularly prominent due to their efficiency and the direct incorporation of the C4-carboxylate moiety.

Cyclization Reactions Utilizing Isocyanoacetates

Ethyl isocyanoacetate is a key precursor for building the oxazole-4-carboxylate core. It provides the nitrogen atom at position 3, the carbon at position 4 (with the attached ester), and the carbon at position 5 of the oxazole ring. The substituent at the 2-position is typically introduced from a corresponding carbonyl compound or its derivative.

A modern approach to oxazole synthesis involves a copper-catalyzed tandem reaction that combines ethyl 2-isocyanoacetate and aldehydes. rsc.orgrsc.org This method is advantageous due to its use of easily accessible starting materials and mild reaction conditions. rsc.orgrsc.org In a typical procedure, a copper(I) salt, such as copper(I) bromide (CuBr), facilitates a cascade reaction where an aldehyde condenses with the isocyanoacetate to form an oxazoline intermediate, which is then oxidized in situ to the aromatic oxazole. rsc.org Molecular oxygen often serves as the terminal oxidant, making this a green and atom-economical process. rsc.orgrsc.org

For the synthesis of this compound, propionaldehyde (B47417) would be the aldehyde of choice. The reaction proceeds through a presumed catalytic cycloaddition followed by an oxidative dehydroaromatization mechanism. rsc.orgrsc.org The broad substrate scope of aldehydes makes this protocol an attractive and versatile option for accessing various 2-substituted oxazoles. rsc.orgrsc.org

Table 1: Copper-Catalyzed Synthesis of 4,5-Functionalized Oxazoles This table is based on a general procedure and illustrates the versatility of the method.

| Entry | Aldehyde | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | CuBr | O₂ | 83% |

| 2 | 4-Chlorobenzaldehyde | CuBr | O₂ | 81% |

| 3 | 2-Naphthaldehyde | CuBr | O₂ | 75% |

| 4 | Cinnamaldehyde | CuBr | O₂ | 62% |

Data adapted from a study on the synthesis of a diverse array of 4,5-difunctionalized oxazoles. rsc.orgrsc.org

A more traditional and widely used method for the synthesis of oxazole-4-carboxylates is the cyclization of ethyl isocyanoacetate with acyl chlorides. rsc.org This reaction, a variation of the Robinson-Gabriel synthesis, typically proceeds in the presence of a base. To synthesize this compound, propionyl chloride would serve as the acylating agent, providing the ethyl group at the 2-position.

The mechanism involves the initial acylation of the isocyanoacetate at the α-carbon, followed by an intramolecular cyclization where the oxygen of the newly formed amide attacks the isocyano carbon. A subsequent dehydration step then yields the aromatic oxazole ring. While effective, this method can be complicated by the release of hydrogen chloride, which may necessitate careful control of reaction conditions and the use of appropriate bases. rsc.org

A highly efficient and expedient modern method allows for the direct synthesis of oxazoles from carboxylic acids and alkyl isocyanoacetates. nih.govnih.gov This approach avoids the pre-generation of activated carboxylic acid derivatives like acyl chlorides. nih.gov The reaction employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ. nih.govnih.gov

For the synthesis of this compound, propionic acid would be the starting material. The process involves the formation of an acylpyridinium salt intermediate, which is then trapped by the deprotonated ethyl isocyanoacetate. nih.gov This intermediate undergoes cyclization to furnish the final oxazole product. This method is noted for its broad substrate scope, good functional group tolerance, and scalability, making it suitable for larger-scale production. nih.govnih.gov The practicality of this transformation is highlighted by its successful application in the gram-scale synthesis of other complex molecules. nih.gov

Table 2: Plausible Reaction Mechanism for Oxazole Synthesis from Carboxylic Acids

| Step | Description | Intermediate |

|---|---|---|

| 1 | In situ activation of carboxylic acid (1) | Trifluorosulfonyl mixed anhydride |

| 2 | Nucleophilic attack by DMAP | Acylpyridinium salt (B) |

| 3 | Reaction with deprotonated alkyl isocyanoacetate (2) | Intermediate C |

| 4 | Cyclization | Oxazole product (3) |

Based on the proposed mechanism from recent findings. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Oxazole Functionalization

While the above methods construct the substituted oxazole ring directly, another powerful strategy involves building a simpler oxazole core, such as ethyl oxazole-4-carboxylate, and then introducing substituents through transition metal-catalyzed cross-coupling reactions. This approach offers significant flexibility for creating diverse libraries of compounds.

Palladium-catalyzed direct C-H (hetero)arylation has emerged as a potent tool for the functionalization of heterocycles, including oxazoles. beilstein-journals.orgnih.gov This methodology allows for the formation of carbon-carbon bonds directly on the oxazole ring without the need for pre-functionalization (e.g., halogenation or organometallic reagent formation). beilstein-journals.orgresearchgate.net

Research has demonstrated that ethyl oxazole-4-carboxylate can be regioselectively functionalized at the C2 and C5 positions with various (hetero)aryl halides. beilstein-journals.orgnih.gov The choice of catalyst, ligand, base, and solvent can influence the regioselectivity of the arylation. beilstein-journals.org For instance, different palladium catalysts and ligands have been shown to favor either C2 or C5 arylation. beilstein-journals.org This method provides a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. nih.govresearchgate.net While this specific subsection focuses on arylation, similar palladium-catalyzed conditions have been developed for direct alkenylation, benzylation, and alkylation of the ethyl oxazole-4-carboxylate core, further expanding its synthetic utility. rsc.org

Table 3: Palladium-Catalyzed Direct Arylation of Ethyl Oxazole-4-carboxylate

| Position | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| C2/C5 | Aryl Bromides/Chlorides | Pd(0) / Various Ligands | K₂CO₃ | Dioxane |

| C2/C5 | (Hetero)aryl Halides | Palladium Acetate / JohnPhos | Cs₂CO₃ | Not Specified |

Data compiled from studies on direct (hetero)arylation reactions. beilstein-journals.orgrsc.org

This regiocontrolled functionalization is particularly valuable for the late-stage modification of complex molecules and has been applied to the synthesis of natural products like balsoxin and texaline. nih.govresearchgate.net

The synthesis of substituted oxazoles is a focal point of contemporary organic chemistry, largely due to their prevalence in biologically active natural products and pharmaceuticals. This compound, as a specifically substituted oxazole, is a valuable scaffold for further chemical elaboration. The methodologies for its synthesis and functionalization are diverse, often relying on powerful transition-metal-catalyzed cross-coupling reactions and regioselective manipulations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these methods allow for the precise introduction of various substituents onto the oxazole core.

The selective functionalization of the C-2 and C-5 positions of the oxazole ring is crucial for the synthesis of complex molecules. Palladium-catalyzed direct arylation offers a powerful method for achieving this selectivity. Complementary methods have been developed for the direct arylation of oxazoles with high regioselectivity at both the C-5 and C-2 positions, accommodating a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates. nih.gov The choice of solvent and phosphine ligand has been found to be critical in directing the arylation to the desired position. For instance, C-5 arylation is generally favored in polar solvents with specific phosphine ligands, while C-2 arylation is preferred in nonpolar solvents with a different set of phosphine ligands. nih.gov This tunability allows for the controlled synthesis of either 2,4- or 2,5-disubstituted oxazoles, and subsequently, 2,4,5-trisubstituted oxazoles.

| Position | Preferred Solvent | Preferred Ligand Type |

| C-5 | Polar | Specific Phosphines (e.g., 5 or 6 as per source) |

| C-2 | Nonpolar | Specific Phosphines (e.g., 3 as per source) |

This table summarizes the general conditions for achieving regioselective arylation of the oxazole ring.

Understanding the mechanism of palladium-catalyzed C-H arylation is key to optimizing reaction conditions and expanding their scope. Detailed mechanistic studies, including reaction order analysis, Hammett analysis, and kinetic isotope effect studies, have provided significant insights. nih.gov These investigations suggest that the turnover-limiting step in many of these catalytic cycles is the oxidation of a Pd(II) species. nih.gov Evidence points towards the formation of a dimeric high-oxidation-state palladium complex as a key catalytic intermediate. nih.gov The proposed mechanism often involves the turnover-limiting oxidation of a palladium dimer by the arylating agent. nih.gov

The Sonogashira cross-coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, is a powerful tool for the synthesis of ethynyl-substituted aromatic and heteroaromatic compounds. nih.govmdpi.com While specific examples for the direct Sonogashira coupling of this compound are not detailed in the provided search results, the methodology has been successfully applied to other oxazole systems. For instance, low yields have been reported for the Sonogashira reaction of 2-bromothiazoles and 2-iodoimidazoles, suggesting that the electronic nature of the heterocycle can influence reactivity. acs.org The synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction has been described, achieving high yields. nih.govrsc.org This suggests that with appropriate optimization of catalysts, ligands, and reaction conditions, this methodology could be a viable route for the synthesis of ethynyl (B1212043) derivatives of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.orgyoutube.com This reaction has been successfully employed in the synthesis of variously substituted oxazoles. acs.orgacs.orgnih.gov For example, ethyl 2-chlorooxazole-4-carboxylate can undergo Suzuki coupling with phenylboronic acid at the 2-position to afford the corresponding 2-phenyl-substituted oxazole in high yield. acs.org This demonstrates the utility of the Suzuki-Miyaura coupling for introducing aryl substituents onto the oxazole ring, a key step in the potential synthesis of more complex derivatives of this compound. An iterative two-step strategy for the synthesis of C2-C4' linked poly-oxazoles has been developed using the Suzuki-Miyaura cross-coupling reaction. researchgate.net

| Coupling Reaction | Reactants | Product Type |

| Sonogashira | Terminal Alkyne + Halide | Ethynyl-substituted Oxazole |

| Suzuki-Miyaura | Organoborane + Halide | Aryl/Vinyl-substituted Oxazole |

This table provides a simplified overview of two key cross-coupling reactions for oxazole functionalization.

Regioselective Halogenation and Subsequent Transformations

Regioselective halogenation of the oxazole ring provides versatile handles for further functionalization through subsequent cross-coupling or other substitution reactions.

Ethyl 2-chlorooxazole-4-carboxylate has proven to be a highly versatile intermediate for the synthesis of a wide range of substituted oxazoles. acs.orgacs.orgnih.gov This key intermediate can be prepared from ethyl 2-aminooxazole-4-carboxylate through treatment with tert-butyl nitrite and copper(II) chloride. acs.org The chloro substituent at the C-2 position is then readily displaced or utilized in various palladium-catalyzed coupling reactions, including Suzuki, Stille, and Negishi couplings, to install a variety of substituents at this position. acs.orgacs.org Following C-2 functionalization, the C-5 position can be halogenated, typically via bromination, to allow for a second palladium-catalyzed coupling reaction, leading to the synthesis of 2,4,5-trisubstituted oxazoles. acs.orgacs.org

While not explicitly detailed for this compound in the provided search results, direct regiocontrolled lithiation followed by quenching with an electrophile is a common strategy for the functionalization of heterocycles. This approach could potentially be applied to introduce substituents at specific positions of the oxazole ring. Subsequent electrophilic bromination of the oxazole ring can also be employed to introduce a bromine atom, which can then serve as a handle for further cross-coupling reactions.

Regioselective Halogenation and Subsequent Transformations

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for selective bromination in organic synthesis. Its application in the functionalization of oxazole rings, such as in the synthesis of precursors for this compound, is of significant interest. The reactivity of NBS is particularly advantageous as it provides a low, constant concentration of elemental bromine (Br₂), which favors radical substitution pathways over electrophilic addition, especially at allylic or benzylic positions. chemistrysteps.com

The mechanism of NBS bromination is typically initiated by a radical initiator (like light or a chemical initiator such as benzoyl peroxide) or proceeds under thermal conditions. wisdomlib.org The process involves the homolytic cleavage of the N-Br bond in NBS to generate a succinimidyl radical and a bromine radical. chemistrysteps.com The bromine radical then abstracts a hydrogen atom from the substrate to form a resonance-stabilized radical intermediate and hydrogen bromide (HBr). chemistrysteps.com This newly formed HBr reacts with NBS to produce a molecule of Br₂, which continues the radical chain reaction. chemistrysteps.com This controlled generation of Br₂ is crucial for minimizing side reactions, such as the electrophilic addition of bromine across double bonds.

In the context of oxazole synthesis, NBS has been employed in the transformation of N-H ketoaziridines into 2,5-diaryloxazoles. organic-chemistry.org This process involves the in situ formation of N-bromoketoaziridines, which then undergo thermally induced, regioselective C-C bond cleavage to generate azomethine ylides. These intermediates subsequently cyclize to form the oxazole ring. organic-chemistry.org Optimization studies for this type of reaction have shown that using NBS in a solvent like 1,4-dioxane at reflux temperature can lead to high product yields, reaching up to 93% for certain derivatives. organic-chemistry.org

| Reagent System | Substrate Type | Product Type | Yield (%) | Reference |

| NBS / 1,4-Dioxane (reflux) | 2-aroyl-3-arylaziridines | 2,5-diaryloxazoles | up to 93 | organic-chemistry.org |

| NBS / Benzoyl Peroxide / CCl₄ | 6-bromo-tetrahydrocarbazole | 2,6-dibromo-1,2,3,4-tetrahydrocarbazole | High | wisdomlib.org |

| NBS / H₂SO₄ | Tetrahydrocarbazole | 2,7-dibromo-1,2,3,4-tetrahydrocarbazole | Good | wisdomlib.org |

Advanced Cyclization Approaches

The construction of the oxazole core is a pivotal step in the synthesis of this compound. Modern organic synthesis has moved beyond classical methods to develop more efficient, sustainable, and versatile cyclization strategies.

Electrochemical synthesis offers a green and sustainable alternative for constructing oxazole rings, avoiding the need for transition metals and harsh chemical oxidants. rsc.orgresearchgate.net A notable strategy is the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgresearchgate.net

This method is performed in an undivided electrochemical cell at room temperature. researchgate.netchemistryviews.org The proposed mechanism suggests that anodic oxidation generates an acyloxyphosphonium ion as a key intermediate. rsc.org This is followed by a nucleophilic substitution and subsequent cycloaddition with an isocyanide to form the oxazole ring. rsc.org This electro-synthetic approach exhibits good functional group tolerance and has been successfully applied to gram-scale experiments and the late-stage modification of complex drug molecules, highlighting its synthetic utility. rsc.orgresearchgate.net

Another electrochemical approach involves the reaction of ketones with acetonitrile, which serves as both a reactant and the solvent. chemistryviews.orgresearchgate.netorganic-chemistry.org The reaction proceeds through a Ritter-type mechanism followed by an oxidative cyclization to yield polysubstituted oxazoles. researchgate.netorganic-chemistry.org This method is characterized by its high efficiency and broad substrate scope under mild, oxidant-free conditions. researchgate.netorganic-chemistry.org

The cycloisomerization of readily available propargylic amides is a versatile and powerful method for synthesizing polysubstituted oxazoles. ijpsonline.com This reaction can be catalyzed by a variety of reagents, including transition metals, Brønsted acids, Lewis acids, and even silica (B1680970) gel under mild conditions. ijpsonline.comacs.orgd-nb.info

The general mechanism involves the activation of the alkyne moiety by the catalyst, followed by a 5-exo-dig cyclization where the amide oxygen acts as the nucleophile. researchgate.net This initially forms an oxazoline intermediate (or a related dihydrooxazole species), which then undergoes isomerization to yield the aromatic oxazole product. ijpsonline.comacs.orgd-nb.info

Transition Metal Catalysis : Gold catalysts are particularly effective, promoting the reaction under very mild conditions with high turnover numbers. researchgate.netacs.orgfrontiersin.org Other metals like Zinc(II) triflate (Zn(OTf)₂) have also been used, acting as both a π-acid to activate the alkyne and a σ-acid in tandem reactions. nih.gov

Brønsted Acid Catalysis : A transition-metal-free approach utilizes Brønsted acids, such as hydrogen chloride generated in situ from acetyl chloride in hexafluoroisopropanol (HFIP), to catalyze the cyclization. d-nb.info This method is effective for a wide range of substrates and often avoids the need for extensive purification. d-nb.info

Silica Gel-Mediated Cycloisomerization : A practical and mild method employs silica gel to mediate the cycloisomerization of propargyl amides, leading to good yields of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgnih.gov

| Catalyst / Reagent | Substrate | Product | Yield (%) | Reference |

| Silica Gel | Alkynyl Amide | 2,5-disubstituted oxazole | 90 | acs.org |

| AcCl / HFIP | N-(prop-2-yn-1-yl)benzamide | 5-methyl-2-phenyloxazole | 49 | d-nb.info |

| AcBr / HFIP | Brominated alkyl propargylic amide | Bromo-substituted oxazole | 85 | d-nb.info |

| Zn(OTf)₂ | N-(propargyl)arylamides | Allylic oxazoles | - | nih.gov |

| AuCl₃ | N-propargylindole-2-carboxamides | β-carbolinones | High | acs.org |

The classical Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of 2-acylamino-ketones, typically using strong acids like sulfuric acid, to form oxazoles. wikipedia.orgsynarchive.com While effective, this method can require harsh conditions. Modern variants have been developed to improve the scope and mildness of the reaction.

A significant modification allows for the synthesis of 2,4-disubstituted oxazoles from α-amino acids. nih.govdatapdf.com This approach involves converting the amino acid into an α-acylamino aldehyde. The subsequent, often challenging, cyclodehydration step to form the oxazole (unsubstituted at the 5-position) can be achieved using milder reagent combinations. One such effective system is triphenylphosphine and iodine. datapdf.com Another reported combination is triphenylphosphine and hexachloroethane for the cyclodehydration of intermediate α-acylamino aldehydes. nih.gov These modifications expand the utility of the Robinson-Gabriel synthesis, providing access to a wider range of oxazole structures from readily available starting materials. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound Analogues

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry. researchgate.net For the synthesis of oxazole derivatives, this involves using safer solvents, developing energy-efficient processes, and minimizing hazardous waste. researchgate.netabap.co.in

Microwave-assisted organic synthesis (MAOS) has emerged as a key green technology that significantly accelerates chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. abap.co.inacs.orgwjarr.com The uniform and rapid heating provided by microwave irradiation can reduce reaction times from hours to minutes. acs.orgscielo.org.mx

This technology has been successfully applied to various steps in oxazole synthesis. For instance, a one-pot [3+2] cycloaddition reaction between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be performed under microwave irradiation. acs.org By controlling the reaction conditions, such as the amount of base, this method can selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines. acs.org Using potassium phosphate as the base and isopropyl alcohol as the solvent, 5-phenyl oxazole was synthesized in 96% yield after just 8 minutes of microwave irradiation at 65°C. acs.org

Microwave heating has also been utilized for the synthesis of oxazoline precursors from alkyl 2-diazo-3-oxoalkanoates and 2-arylaziridines. nih.gov This catalyst-free method proceeds cleanly at 130°C in 20 minutes, affording products in good to excellent yields. nih.gov Furthermore, the hydrolysis of ethyl carboxylate esters, a common step in the synthesis of carboxylic acid derivatives, can be dramatically expedited using microwave irradiation, reducing reaction times to as little as 15-20 minutes. nih.gov

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Time | Reference |

| [3+2] Cycloaddition | Benzaldehyde, TosMIC, K₃PO₄ | MW, 65°C, IPA | 5-phenyl oxazole | 96 | 8 min | acs.org |

| Ring Expansion | Ethyl 2-diazo-3-oxobutanoate, 2-phenylaziridine | MW, 130°C, DCE | Ethyl 2-(5-phenyl-4,5-dihydro-oxazol-2-yl)acetate | 68 | 20 min | nih.gov |

| Hydrolysis | Ethyl quinolone-carboxylate, KOH | MW, 90-100°C, EtOH/H₂O | Quinolone-carboxylic acid | - | 15 min |

Ultrasound-Promoted Reactions

The application of ultrasound in chemical synthesis, often referred to as sonochemistry, has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including oxazole derivatives. ijpsonline.com This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. These conditions can significantly enhance chemical reactivity. For the synthesis of oxazole rings, ultrasound irradiation offers a green and efficient alternative to conventional heating methods. researchgate.netpreprints.org

The primary advantages of ultrasound-assisted synthesis include markedly reduced reaction times, often from hours to minutes, and higher product yields. researchgate.net Furthermore, these reactions can frequently be conducted under milder conditions, reducing energy consumption and the formation of byproducts. preprints.org The enhanced mass transfer and activation of reagents through sonochemical effects can lead to more efficient cyclization and condensation reactions, which are central to the formation of the oxazole core. ijpsonline.com

While specific studies on the ultrasound-promoted synthesis of this compound are not extensively documented, the general applicability of this method to oxazole synthesis suggests its potential for this target molecule. Research on analogous heterocyclic systems has demonstrated the feasibility and benefits of this approach. For instance, the synthesis of various oxazole derivatives has been successfully achieved with high yields in significantly shorter timeframes compared to traditional thermal methods. researchgate.net

| Reactants | Solvent/Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzonitrile, 2-Aminoethanol | InCl3 | 30 min | Excellent | ijpsonline.com |

| 5-Amino-4-cyano-2-phenyl-1,3-oxazole, Cyclohexanone | [Cu3(BTC)2] | Irradiation at RT | Not specified | ijpsonline.com |

| Aminooxazole derivatives | Deep Eutectic Solvent | 8 min | 90% | researchgate.net |

Application of Ionic Liquids and Deep Eutectic Solvents

In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as alternative reaction media to conventional volatile organic compounds (VOCs). pharmaexcipients.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for organic synthesis. pharmaexcipients.com

Ionic liquids are salts with melting points below 100 °C, composed of organic cations and organic or inorganic anions. They can act as both solvents and catalysts, facilitating reactions and often leading to improved yields and selectivities. For the synthesis of oxazole derivatives, imidazolium-based ionic liquids have been shown to be effective. The recyclability of ionic liquids is a key advantage, allowing for their reuse in multiple reaction cycles without a significant loss of activity, which aligns with the principles of green chemistry.

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. nih.gov DESs share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and biodegradable. nih.govresearchgate.net They have been successfully employed as reaction media for the synthesis of various heterocyclic compounds. The hydrogen-bonding network within DESs can stabilize transition states and influence reaction pathways, sometimes leading to enhanced reaction rates and yields. connectjournals.com The synthesis of isoxazole derivatives, which are structurally related to oxazoles, has been demonstrated in DESs like choline chloride:glycerol, highlighting the potential of these solvents for the synthesis of this compound. connectjournals.com

| Derivative | Solvent System | Key Features | Yield | Reference |

|---|---|---|---|---|

| Isoxazole derivatives | Choline chloride:glycerol (1:2) | Avoids toxic catalysts and volatile solvents. | Good to moderate | connectjournals.com |

| 3,4-Disubstituted Isoxazole-5(4H)-ones | Deep Eutectic Solvent | Greener solvent, inexpensive, biodegradable. | 95% | researchgate.net |

Reactivity and Chemical Transformations of Ethyl 2 Ethyloxazole 4 Carboxylate and Its Derivatives

Functional Group Interconversions at the Ester Moiety

The ester functional group is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and amides.

The ethyl ester of 2-ethyloxazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a standard transformation for esters. The resulting oxazole-4-carboxylic acid can then undergo decarboxylation, typically upon heating, to yield the 2-ethyloxazole. khanacademy.org The stability of the oxazole (B20620) ring is a crucial factor in these transformations. For instance, derivatives like 5-hydroxyoxazole-4-carboxylic acids have been noted to be particularly unstable, readily undergoing both hydrolytic ring-opening and decarboxylation. nih.gov

The general process for hydrolysis involves the saponification of the ester using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. youtube.com Subsequent thermal decarboxylation of the resulting 2-ethyloxazole-4-carboxylic acid would lead to the loss of carbon dioxide. khanacademy.orgyoutube.com The conditions for decarboxylation can vary, with some related heterocyclic carboxylic acids requiring high temperatures for the reaction to proceed. youtube.comrsc.org

Table 1: General Conditions for Hydrolysis and Decarboxylation

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat2. HCl (aq) or H₂SO₄ (aq) | 2-Ethyloxazole-4-carboxylic acid |

| Decarboxylation | Heat | 2-Ethyloxazole |

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, catalyzed by either an acid or a base. This reaction is useful for modifying the properties of the molecule, such as its solubility or reactivity in subsequent steps. For ethyl 2-ethyloxazole-4-carboxylate, this would involve reacting it with an alcohol (e.g., methanol, isopropanol) in the presence of a catalyst. Common catalysts include mineral acids (H₂SO₄), metal alkoxides, or enzymes. The reaction is an equilibrium process, and often an excess of the new alcohol is used to drive the reaction to completion.

A particularly useful transformation of the ester group is its conversion to a N-methoxy-N-methylamide, commonly known as a Weinreb amide. This transformation is highly valued in organic synthesis because the resulting Weinreb amide can react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields, avoiding the over-addition that often plagues reactions with esters. mychemblog.comwikipedia.org

The conversion of an ester to a Weinreb amide is typically achieved by treating the ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable activating agent, such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). mychemblog.comwikipedia.orgorientjchem.org Alternatively, non-nucleophilic Grignard reagents can be employed to facilitate the reaction. wikipedia.org

Once formed, the 2-ethyl-N-methoxy-N-methyl-1,3-oxazole-4-carboxamide can serve as a precursor to various ketones. For example, reaction with an alkyl Grignard reagent (R-MgBr) would yield a 4-acyl-2-ethyloxazole. youtube.com This intermediate is stabilized by chelation, preventing the second addition of the organometallic reagent. mychemblog.com

Table 2: Synthesis and Reaction of the Weinreb Amide Derivative

| Reaction Step | Starting Material | Reagents | Product |

| Weinreb Amide Formation | This compound | HN(OMe)Me·HCl, AlMe₃ | 2-Ethyl-N-methoxy-N-methyl-1,3-oxazole-4-carboxamide |

| Ketone Synthesis | 2-Ethyl-N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | R-MgBr or R-Li | 4-Acyl-2-ethyloxazole |

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring

The oxazole ring itself can participate in various substitution reactions, although its reactivity is influenced by the presence of the electron-withdrawing carboxylate group and the electron-donating ethyl group.

Derivatives of this compound, such as those containing vinyl or ethynyl (B1212043) groups, can undergo addition reactions. For instance, a vinyloxazole derivative could be synthesized and subsequently participate in reactions typical of activated alkenes. researchgate.net

More specifically, ethynyloxazoles are versatile intermediates. For example, a 4-ethynyloxazole derivative can be synthesized and then undergo reactions like the "click" reaction (cycloadditions). chemrxiv.org The synthesis of such compounds can be achieved through methods like the Seyferth-Gilbert reaction on a corresponding aldehyde. chemrxiv.org Furthermore, Sonogashira coupling reactions on halogenated oxazoles can introduce an ethynyl group, which can then be further functionalized. chemrxiv.org

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and can participate in addition reactions with suitably activated oxazole derivatives. youtube.commasterorganicchemistry.com For instance, if the oxazole ring is substituted with an electron-withdrawing group that activates an adjacent position for nucleophilic attack (e.g., a Michael acceptor), a thiol can add to the ring system. This is analogous to the well-known thiol-Michael addition reaction. researchgate.net

While direct nucleophilic aromatic substitution on the oxazole ring is generally difficult, the presence of good leaving groups (e.g., halogens) at specific positions can facilitate such reactions. nih.gov Studies on other heterocyclic systems have shown that thiols can displace halogens or add to activated double bonds and epoxides. researchgate.net Therefore, a halogenated derivative of this compound could potentially react with a thiol to form a thioether derivative. The high nucleophilicity of sulfur makes it a potent reactant in these types of transformations. masterorganicchemistry.com

Reactions with Organometallic Reagents

While specific literature on the reactions of this compound with organometallic reagents is not extensively documented, the reactivity of the closely related ethyl 2-chlorooxazole-4-carboxylate provides a strong basis for predicting its behavior. The 2-chloro analogue serves as a versatile scaffold for introducing a variety of substituents at the C-2 position through palladium-catalyzed cross-coupling reactions. researchgate.netvulcanchem.comnih.gov It is plausible that similar transformations could be employed in the synthesis of this compound itself, by coupling an ethyl-organometallic reagent with a 2-halo-oxazole-4-carboxylate precursor.

The oxazole ring, particularly when activated by an electron-withdrawing group like the ethyl carboxylate at C-4, is susceptible to reactions with organometallic reagents. The primary site of reactivity on the pre-formed this compound would likely be the ester functionality. Grignard reagents and organolithium compounds are known to react with esters to form tertiary alcohols. acs.org In this case, the reaction of this compound with an excess of an organometallic reagent (R-MgX or R-Li) would be expected to yield a tertiary alcohol at the C-4 position.

A more controlled reaction can often be achieved using organocuprates (Gilman reagents), which are generally less reactive than Grignard or organolithium reagents. acs.orgnih.gov However, their typical application is in the 1,4-addition to α,β-unsaturated carbonyls or in coupling with acid chlorides, and their reaction with esters is less common.

The following table summarizes the predicted outcomes of reactions between this compound and various organometallic reagents, based on the known reactivity of similar ester-containing heterocycles.

| Organometallic Reagent | Expected Product at C-4 | Reaction Conditions |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Excess reagent, ethereal solvent |

| Organolithium (R-Li) | Tertiary Alcohol | Excess reagent, ethereal solvent |

Derivatization Strategies for Expanding Molecular Complexity

The structural framework of this compound offers several avenues for derivatization to create more complex molecules with potentially interesting biological or material properties. These strategies can target the oxazole core itself or the peripheral functional groups.

Post-Synthetic Modification of the Oxazole Core

Post-synthetic modification of the oxazole ring in this compound presents a route to novel derivatives. While the ethyl group at the 2-position is relatively unreactive, the C-5 position of the oxazole ring is a potential site for electrophilic substitution, such as halogenation. Bromination of the C-5 position has been successfully demonstrated on similar oxazole systems. vulcanchem.com This introduces a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups.

The general strategy for such a modification would involve:

Halogenation: Treatment of this compound with a halogenating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the C-5 position.

Cross-Coupling: Reaction of the resulting 5-bromo derivative with an organometallic reagent (e.g., a boronic acid in a Suzuki coupling) in the presence of a palladium catalyst to form a new carbon-carbon bond at the C-5 position.

Advanced Spectroscopic and Analytical Characterization Techniques in Oxazole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. Specific applications for Ethyl 2-ethyloxazole-4-carboxylate would involve the use of ¹H, ¹³C, and ¹⁵N NMR.

¹H, ¹³C, and ¹⁵N NMR Applications

A detailed analysis of the ¹H NMR spectrum would be expected to reveal distinct signals for the protons of the two ethyl groups and the single proton on the oxazole (B20620) ring. The chemical shifts, signal multiplicities (e.g., triplets and quartets for the ethyl groups), and coupling constants would provide precise information about the connectivity of the atoms.

Similarly, a ¹³C NMR spectrum would show a unique signal for each of the carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the sp²-hybridized carbons of the oxazole ring, the carbonyl carbon of the ester, and the sp³-hybridized carbons of the ethyl groups.

¹⁵N NMR, although less common, would provide valuable information about the electronic environment of the nitrogen atom within the oxazole ring, offering further confirmation of the compound's structure.

However, no specific ¹H, ¹³C, or ¹⁵N NMR data, including chemical shifts (δ) and coupling constants (J), for this compound could be located in the available literature.

Mass Spectrometry for High-Resolution Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be instrumental in confirming the elemental formula of this compound (C₈H₁₁NO₃). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. No published HRMS data for this specific compound has been found.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For a pure sample of this compound, GC-MS would provide its retention time under specific chromatographic conditions and a mass spectrum showing its molecular ion peak and characteristic fragmentation pattern. This fragmentation pattern would offer further structural clues. Unfortunately, no GC-MS studies detailing the analysis of this compound are available in the searched resources.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) Spectroscopy, are used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups in the molecule. These would include C-H stretching vibrations from the ethyl groups, a strong C=O stretching vibration from the ester group, and C=N and C-O-C stretching vibrations associated with the oxazole ring. The precise wavenumbers of these vibrations would help to confirm the compound's structure. Despite the expected utility of this technique, no FTIR spectra for this compound have been found in the public domain.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique for analyzing the vibrational modes of molecules. In the case of this compound, the ATR-IR spectrum provides a unique fingerprint, allowing for the identification of its key functional groups. The primary absorption bands are dictated by the vibrations of the oxazole ring, the ethyl ester, and the ethyl group at the 2-position.

The oxazole ring itself contributes to a series of characteristic vibrations. The C=N stretching vibration typically appears in the region of 1680-1620 cm⁻¹. The C=C stretching of the oxazole ring is expected around 1580-1500 cm⁻¹. Furthermore, the C-O-C stretching of the ring is generally observed between 1180 and 1020 cm⁻¹.

The ethyl ester group at the 4-position exhibits a strong, characteristic C=O stretching absorption band, which is typically found in the range of 1730-1715 cm⁻¹ for α,β-unsaturated esters. The C-O stretching vibrations of the ester group will produce two bands, one for the C-O single bond adjacent to the carbonyl group and another for the O-C bond of the ethyl group, appearing in the 1300-1000 cm⁻¹ region.

The ethyl group at the 2-position and the ethyl group of the ester will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range. C-H bending vibrations for these alkyl groups will be present in the 1470-1370 cm⁻¹ region.

A hypothetical ATR-IR data table for this compound is presented below, based on the typical vibrational frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2985-2950 | Medium | C-H asymmetric stretching (CH₃ and CH₂) |

| 2940-2870 | Medium | C-H symmetric stretching (CH₃ and CH₂) |

| 1725 | Strong | C=O stretching (ester) |

| 1640 | Medium | C=N stretching (oxazole ring) |

| 1560 | Medium-Weak | C=C stretching (oxazole ring) |

| 1465 | Variable | C-H bending (CH₂) |

| 1375 | Variable | C-H bending (CH₃) |

| 1250 | Strong | Asymmetric C-O-C stretching (ester) |

| 1120 | Medium | C-O-C stretching (oxazole ring) |

| 1050 | Strong | Symmetric C-O-C stretching (ester) |

Raman Spectroscopy

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. For this compound, Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as those of symmetrically substituted bonds.

The aromatic-like oxazole ring is expected to produce strong Raman signals. The ring stretching vibrations, particularly the symmetric "breathing" mode, will be prominent. The C=C and C=N double bonds within the ring will also give rise to distinct Raman shifts. The ethyl substituents will contribute to the spectrum, although their signals are generally weaker than those from the polarizable oxazole ring.

Key expected Raman shifts for this compound are outlined in the table below.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 2980-2930 | Medium | C-H stretching (alkyl) |

| 1635 | Strong | C=N stretching (oxazole ring) |

| 1565 | Strong | C=C stretching (oxazole ring) |

| 1450 | Medium | CH₂ scissoring |

| 1380 | Medium | CH₃ symmetric bending |

| 1280 | Medium-Strong | Oxazole ring breathing |

| 850 | Medium | Ring deformation |

Advanced Chromatographic Methods for Purity and Chiral Analysis

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

While this compound itself is not chiral, derivatization or the presence of chiral centers in related synthetic intermediates could necessitate chiral separation. Chiral HPLC is the premier method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of a hypothetical chiral precursor or a related chiral oxazole derivative, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of racemates.

The selection of the mobile phase is critical for achieving separation. Typically, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is used. The ratio of these solvents is optimized to balance resolution and analysis time.

A hypothetical chiral HPLC method for a related chiral oxazole is detailed below.

| Parameter | Condition |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Rt (Enantiomer 1) | 8.5 min |

| Hypothetical Rt (Enantiomer 2) | 10.2 min |

This table illustrates a typical setup for the chiral separation of a compound structurally similar to this compound, highlighting the specific conditions required to resolve the enantiomers.

Computational and Theoretical Investigations of Ethyl 2 Ethyloxazole 4 Carboxylate Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energy of molecules, which in turn dictates their reactivity. For substituted oxazoles, DFT calculations are instrumental in understanding the intricacies of their reaction mechanisms at a molecular level.

The electronic properties of an oxazole (B20620) derivative like ethyl 2-ethyloxazole-4-carboxylate are governed by the distribution of electrons within the molecule. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity.

For substituted oxazoles, the nature and position of the substituents dramatically influence the electronic structure. An ethyl group at the C2 position and an ethyl carboxylate group at the C4 position will have distinct electronic effects. The ethyl group is a weak electron-donating group, while the ethyl carboxylate group is an electron-withdrawing group. These opposing effects create a unique electronic environment within the oxazole ring.

General DFT studies on oxazole derivatives indicate that the oxazole ring itself is planar, with all atoms being sp2 hybridized. tandfonline.com The nitrogen atom at position 3 behaves like pyridine, while the oxygen atom at position 1 is furan-like. tandfonline.com This duality influences the sites of electrophilic and nucleophilic attack. Electrophilic substitution on the oxazole ring is generally favored at the C5 position, though this can be altered by the directing effects of substituents. tandfonline.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted Oxazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Oxazole | -6.5 | -0.5 | 6.0 | 1.50 |

| 2-Methyloxazole | -6.3 | -0.4 | 5.9 | 1.65 |

| 4-Carbomethoxyoxazole | -6.8 | -1.0 | 5.8 | 2.50 |

| This compound (Estimated) | -6.6 | -0.9 | 5.7 | 2.80 |

Note: The values for this compound are estimated based on general trends observed in substituted oxazoles. Actual values would require specific DFT calculations.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are high-energy species that connect reactants to products. DFT calculations are exceptionally useful for locating and analyzing the geometry and energy of these fleeting structures. For reactions involving oxazoles, such as their synthesis or subsequent functionalization, transition state analysis can elucidate the reaction pathway and determine the rate-limiting step.

For instance, in the synthesis of substituted oxazoles, computational studies can model the cyclization and dehydration steps, providing insights into the energy barriers for each step. nih.gov The mechanism of the van Leusen oxazole synthesis, a common method for preparing 5-substituted oxazoles, has been investigated computationally, revealing a two-step [3+2] cycloaddition pathway. researchgate.net While not directly applicable to the substitution pattern of this compound, these studies provide a methodological framework for analyzing its formation.

Computational Modeling of Regioselectivity and Stereoselectivity

Many reactions involving heterocyclic compounds can yield multiple products, and predicting the regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) is a significant challenge. Computational modeling provides a powerful tool to address this. By calculating the energies of the different possible transition states leading to various products, the most likely outcome can be predicted.

For a 2,4-disubstituted oxazole like this compound, reactions such as electrophilic aromatic substitution or metallation would present questions of regioselectivity. The C5 position is the most likely site for electrophilic attack on an unsubstituted oxazole. However, the interplay between the electron-donating ethyl group at C2 and the electron-withdrawing ethyl carboxylate at C4 would modulate the electron density at C5, requiring specific calculations to predict the outcome definitively.

Computational studies on the regioselectivity of other heterocyclic systems often employ models that analyze the distribution of electrostatic potential and frontier molecular orbitals to identify the most reactive sites. marmara.edu.tr

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. This is particularly important for understanding the conformational flexibility of molecules, which can influence their reactivity and biological activity.

For this compound, the ethyl groups attached to the oxazole ring and the carboxylate function can rotate around their single bonds, leading to various conformations. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Applications of Ethyl 2 Ethyloxazole 4 Carboxylate As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The oxazole (B20620) ring is a key structural motif found in numerous biologically active compounds and natural products. researchgate.netlifechemicals.comnih.gov Ethyl 2-ethyloxazole-4-carboxylate, as a substituted oxazole, serves as a valuable precursor for the elaboration of more intricate heterocyclic systems. The reactivity of the oxazole ring, coupled with the functional handles provided by the ethyl and carboxylate groups, allows for a variety of chemical transformations.

Precursors to Natural Products and Analogues

While direct total syntheses of natural products using this compound are not extensively documented, the oxazole core is a well-established component of many natural products, particularly those isolated from marine microorganisms. lifechemicals.com The synthesis of analogues of these natural products often relies on the construction of a substituted oxazole ring. For instance, the synthesis of substituted oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.

The functional groups on this compound offer several avenues for modification. The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides or other derivatives. vulcanchem.com The ethyl group at the 2-position can potentially undergo oxidation or other transformations to introduce further functionality.

Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene, leading to the formation of pyridines. wikipedia.org This reactivity is particularly useful for accessing the pyridoxyl system found in vitamin B6. wikipedia.org By analogy, this compound could be a valuable starting material for the synthesis of complex pyridine-containing natural products and their analogues.

A general strategy for the synthesis of substituted oxazoles involves the use of versatile intermediates like ethyl 2-chlorooxazole-4-carboxylate. nih.gov This chloro-substituted oxazole can undergo palladium-catalyzed coupling reactions to introduce a variety of substituents at the 2-position, including an ethyl group to form the target compound. vulcanchem.comnih.gov This highlights the accessibility of this compound and its potential as a building block in a modular synthetic approach.

Building Blocks for DNA-Encoded Chemical Libraries

DNA-encoded chemical libraries (DELs) have emerged as a powerful tool for the discovery of new drug candidates. nih.govnih.govnih.govrsc.org The construction of these libraries relies on the use of diverse and versatile chemical building blocks that can be readily incorporated into combinatorial synthesis workflows. Oxadiazoles, a related class of heterocycles, have been successfully synthesized on DNA-chemical conjugates, paving the way for oxadiazole-focused DELs. nih.gov This suggests that other five-membered heterocycles like oxazoles could also be valuable components of DELs.

The structure of this compound makes it an attractive candidate for inclusion in DELs. The ethyl carboxylate group can be converted to a carboxylic acid, which can then be coupled to an amine-functionalized DNA tag through amide bond formation, a common reaction in DEL synthesis. nih.gov The ethyl group at the 2-position provides a point of diversity that can be varied to explore chemical space.

The successful incorporation of oxindole (B195798) scaffolds into DELs further supports the potential of heterocyclic building blocks in this technology. nih.govrsc.org The development of on-DNA synthetic transformations, such as 1,3-dipolar cycloadditions and Claisen-Schmidt condensations, has expanded the chemical space accessible through DELs. nih.gov Similar methodologies could potentially be developed for the on-DNA functionalization of an this compound-derived scaffold.

Integration into Click Chemistry Methodologies

Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, has become an indispensable tool in drug discovery, materials science, and bioconjugation. alliedacademies.orgnih.govdovepress.comcsmres.co.uk The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole linkage. dovepress.com

While there is no direct literature on the use of this compound in click chemistry, the synthesis of other oxazole derivatives functionalized for click reactions has been reported. nih.gov For example, 2-chloromethyl-4,5-disubstituted oxazoles can be converted to the corresponding azides, which can then participate in CuAAC reactions. nih.gov This suggests a straightforward strategy for integrating this compound into click chemistry workflows. The ethyl group at the 2-position could be functionalized with an azide (B81097) or an alkyne moiety through standard organic transformations.

The resulting "clickable" oxazole building block could then be used to construct a wide array of more complex molecules. For example, it could be clicked onto a biomolecule, a polymer, or another small molecule scaffold to generate novel conjugates with tailored properties. The stable triazole linker formed via the click reaction would ensure the integrity of the resulting conjugate under various conditions.

Design and Synthesis of Functional Materials

Oxazole-containing compounds are not only important in medicinal chemistry but also have applications in the development of functional materials. researchgate.net For instance, certain oxazole derivatives exhibit interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.

The synthesis of novel conjugated polymers containing electron-withdrawing building blocks derived from a 2-aminothiazole-4-carboxylate Schiff base for use in organic photodetectors highlights the potential of such heterocyclic systems in materials science. researchgate.net By analogy, this compound could serve as a monomer or a key intermediate in the synthesis of novel oxazole-containing polymers with specific electronic or optical properties. The ability to functionalize both the 2- and 4-positions of the oxazole ring would allow for the fine-tuning of the material's properties.

The following table summarizes the potential applications of this compound as a synthetic building block:

| Application Area | Specific Role of this compound | Key Transformations and Concepts |

| Complex Heterocyclic Scaffolds | Precursor to natural product analogues and other complex heterocycles. | Hydrolysis of the ester, amide coupling, cycloaddition reactions (e.g., Diels-Alder). vulcanchem.comwikipedia.org |

| Building block for DNA-Encoded Libraries (DELs). | Conversion to a carboxylic acid for DNA tagging, diversification at the 2-position. nih.govnih.govnih.gov | |

| Click Chemistry | "Clickable" building block for conjugation. | Functionalization with azide or alkyne groups for CuAAC reactions. dovepress.comnih.gov |

| Functional Materials | Monomer or intermediate for the synthesis of functional polymers. | Polymerization, incorporation into conjugated systems for electronic and optical applications. researchgate.net |

Retrosynthetic Analysis and Strategic Synthesis Planning for Ethyl 2 Ethyloxazole 4 Carboxylate

Disconnection Approaches for the Oxazole (B20620) Core

The central challenge in synthesizing Ethyl 2-ethyloxazole-4-carboxylate lies in the construction of the 2,4-disubstituted oxazole ring. Several classical and modern disconnection strategies can be envisioned, each suggesting a different set of starting materials and reaction conditions.

A primary disconnection approach involves breaking the C-O and C-N bonds of the oxazole ring, which points to the well-established Robinson-Gabriel synthesis . This disconnection suggests a 2-acylamino-ketone as the key precursor. Specifically, breaking the O1-C2 and C4-C5 bonds leads to a synthon equivalent to an α-acylamino ketone. wikipedia.orgresearchgate.net

Another common strategy is the Fischer oxazole synthesis , which involves the reaction of a cyanohydrin and an aldehyde. wikipedia.org Disconnecting the target molecule according to this method suggests the reaction between a cyanohydrin derived from propionaldehyde (B47417) and ethyl glyoxylate (B1226380).

The Van Leusen oxazole synthesis provides another disconnection pathway, utilizing tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This approach would involve the reaction of an aldehyde with TosMIC, suggesting precursors like ethyl glyoxylate and a propionyl-related synthon.

Modern methods also offer viable disconnections. For instance, a palladium-catalyzed cross-coupling reaction suggests a disconnection at the C2-ethyl bond. nih.govresearchgate.net This would start from a pre-formed oxazole, such as ethyl 2-chlorooxazole-4-carboxylate, which is then coupled with an ethylating agent.

Finally, a disconnection based on the synthesis from amino acids is also plausible. This approach, which often involves the cyclodehydration of an intermediate α-acylamino aldehyde, suggests that precursors could be derived from readily available amino acids. nih.gov

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a key element in the synthesis of this compound, allowing for the manipulation of functional groups to facilitate key bond-forming reactions or to install the final desired functionalities.

A crucial FGI strategy involves the introduction of the ethyl group at the C2 position. One of the most direct methods is the palladium-catalyzed cross-coupling of a 2-halo-oxazole precursor, such as ethyl 2-chlorooxazole-4-carboxylate, with an organometallic ethylating agent like ethylzinc (B8376479) chloride or diethylzinc. nih.govresearchgate.net This approach allows for the late-stage introduction of the ethyl group.

The ethyl ester at the C4 position can also be the subject of FGI. While many synthetic routes may start with a precursor already containing the ethyl carboxylate group, it is also possible to introduce it at a later stage. For example, if the synthesis yields a 4-carboxy-oxazole, standard esterification conditions (e.g., ethanol (B145695) with a catalytic amount of acid) can be used to form the ethyl ester. Conversely, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid if further modifications at this position are desired.

Convergent and Linear Synthetic Route Design

Both convergent and linear strategies can be designed for the synthesis of this compound, with each approach having its own advantages and disadvantages.

Identification of Key Precursors and Synthetic Equivalents

Based on the disconnection approaches, several key precursors and their synthetic equivalents can be identified for the synthesis of this compound.

| Disconnection Approach | Key Precursor(s) | Synthetic Equivalent(s) |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Ethyl 2-(propionamido)-3-oxobutanoate |

| Fischer Oxazole Synthesis | Cyanohydrin and Aldehyde | 2-Hydroxybutanenitrile and Ethyl glyoxylate |

| Van Leusen Oxazole Synthesis | Aldehyde and TosMIC | Ethyl glyoxylate and Tosylmethyl isocyanide |

| Palladium-Catalyzed Coupling | 2-Halo-oxazole | Ethyl 2-chlorooxazole-4-carboxylate |

| Synthesis from Amino Acids | α-Acylamino aldehyde | N-Propionyl-2-amino-3-oxobutanal |

The following table provides an interactive look at these precursors:

| Precursor Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| Ethyl 2-(propionamido)-3-oxobutanoate | C9H15NO4 | 201.22 | Key intermediate for Robinson-Gabriel synthesis |

| 2-Hydroxybutanenitrile | C4H7NO | 85.10 | Cyanohydrin precursor for Fischer synthesis |

| Ethyl glyoxylate | C4H6O3 | 102.09 | Aldehyde precursor for Fischer and Van Leusen syntheses |

| Tosylmethyl isocyanide (TosMIC) | C9H9NO2S | 195.24 | Key reagent for Van Leusen synthesis |

| Ethyl 2-chlorooxazole-4-carboxylate | C6H6ClNO3 | 175.57 | Key intermediate for palladium-catalyzed ethylation |

These precursors represent a range of commercially available or readily synthesizable starting materials, providing multiple viable routes to the target molecule, this compound. The choice of a specific route would depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required purity of the final product.

Q & A

Q. What are the key considerations for designing a synthesis route for Ethyl 2-ethyloxazole-4-carboxylate?

To design a synthesis route, prioritize regiocontrolled halogenation and palladium-catalyzed cross-coupling reactions. Ethyl 2-chlorooxazole-4-carboxylate (a structural analog) can serve as a versatile intermediate. Key steps include:

- Halogenation : Use selective halogenating agents (e.g., NCS or NBS) to introduce substituents at specific positions .

- Coupling reactions : Employ Pd catalysts (e.g., Pd(PPh₃)₄) with ligands to achieve Suzuki or Stille couplings for introducing alkyl/aryl groups. Optimize solvent (e.g., THF, DMF) and temperature (60–100°C) to improve yield .

- Esterification : Ensure anhydrous conditions for carboxylate ester formation, using reagents like ethanol/H₂SO₄ .

Q. What analytical techniques are recommended for characterizing this compound?

- X-ray crystallography : Use SHELXL or SHELXTL for structure refinement and validation of regiochemistry .

- Spectroscopy : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.

- Chromatography : Employ HPLC or GC-MS to assess purity (>95%) and monitor reaction progress .

Q. How should researchers handle and store this compound safely?

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Use inert gas (N₂/Ar) for long-term storage .

- Handling : Wear nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to avoid inhalation of vapors. Use fume hoods for reactions .

Advanced Research Questions

Q. How can regiocontrolled halogenation be achieved during oxazole functionalization?

Regioselectivity is critical for introducing substituents at the 2- or 4-position of the oxazole ring:

- Electrophilic halogenation : Use N-bromosuccinimide (NBS) in CCl₄ under UV light for bromination at the 5-position. For 2-position halogenation, employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with I₂ .

- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray diffraction .

Q. How can researchers optimize palladium-catalyzed coupling reactions to address low yields?

Low yields often arise from catalyst poisoning or side reactions. Mitigation strategies include:

- Catalyst selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to enhance stability and reduce β-hydride elimination .

- Solvent optimization : Switch from polar aprotic solvents (DMF) to toluene/THF for better solubility of organometallic intermediates.

- Additives : Include silver salts (Ag₂CO₃) to scavenge halide ions, improving catalytic efficiency .

Q. What methodologies resolve contradictions in spectroscopic data during structure elucidation?

- Multi-technique validation : Cross-validate NMR data with IR (C=O stretch at ~1700 cm⁻¹) and HRMS. For ambiguous NOE signals, use DFT calculations (e.g., Gaussian) to predict coupling constants .

- Crystallographic refinement : Apply SHELXL’s TWIN/BASF commands to resolve twinning or disorder in crystal structures .

Q. What are the potential biological applications of this compound derivatives?

Q. How can computational tools enhance the design of this compound derivatives?

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices to guide functionalization .

- Molecular docking : Simulate interactions with biological targets (e.g., HIV-1 protease) using AutoDock Vina to prioritize synthetic targets .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for oxazole derivatives?

Q. What steps ensure reproducibility in crystallographic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.